molecular formula C9H8N2O3 B3176444 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 99446-32-9

5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B3176444
CAS No.: 99446-32-9
M. Wt: 192.17 g/mol
InChI Key: MYQWMXXRZQCCHN-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery

The exploration of pyrazolo[1,5-a]pyridine derivatives began in earnest during the late 20th century, driven by the need for heterocyclic compounds with improved pharmacokinetic profiles over traditional aromatic systems. Early synthetic efforts focused on cyclization reactions between aminopyrazoles and carbonyl-containing precursors, yielding the fused bicyclic core. Initial pharmacological studies in the 1980s revealed that unsubstituted pyrazolo[1,5-a]pyridines exhibited modest dopamine receptor affinity, sparking interest in their potential for central nervous system (CNS) disorders. However, poor bioavailability and off-target interactions limited their therapeutic utility.

A pivotal shift occurred in the 1990s when researchers recognized the scaffold’s compatibility with kinase inhibition. The planar aromatic system and nitrogen-rich architecture allowed pyrazolo[1,5-a]pyridines to compete with ATP in kinase binding pockets, particularly in cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) families. For example, derivatives bearing electron-donating groups at the 5-position showed enhanced inhibitory activity against CDK2, with IC~50~ values below 100 nM in enzymatic assays. This period also saw the first clinical evaluation of pyrazolo[1,5-a]pyridine-based kinase inhibitors, though early candidates faced challenges related to selectivity and toxicity.

The 2000s marked a maturation phase, with computational tools enabling rational design of substitutions to optimize target engagement. Introduction of polar functional groups, such as carboxylic acids at the 3-position, addressed solubility limitations while maintaining affinity. Concurrent advances in synthetic methodologies—including microwave-assisted reactions and transition metal catalysis—facilitated rapid diversification of the scaffold. By 2015, over 30 patents had been filed for pyrazolo[1,5-a]pyridine derivatives targeting oncology and inflammatory diseases, underscoring their industrial relevance.

Rationale for Structural Optimization of 5-Methoxy-Substituted Derivatives

The strategic incorporation of a 5-methoxy group into the pyrazolo[1,5-a]pyridine scaffold arises from three interconnected objectives: electronic modulation, steric complementarity, and metabolic stabilization. Methoxy’s electron-donating resonance effect increases electron density at the 5- and 7-positions, enhancing π-π stacking interactions with aromatic residues in target proteins. This electronic perturbation has been shown to improve binding affinity by 2- to 5-fold in kinase inhibition assays compared to non-substituted analogs.

Sterically, the methoxy group occupies a hydrophobic subpocket in many ATP-binding sites, as demonstrated in co-crystal structures of related compounds with CDK2 and EGFR. Molecular dynamics simulations suggest that the methyl group’s van der Waals interactions with valine and leucine side chains contribute significantly to binding energy, while the oxygen atom forms water-mediated hydrogen bonds with backbone amides. These interactions collectively stabilize the bioactive conformation, reducing entropic penalties upon binding.

From a metabolic perspective, the 5-methoxy substituent mitigates oxidative degradation at the adjacent 6-position—a common site of cytochrome P450-mediated metabolism in unsubstituted pyrazolo[1,5-a]pyridines. Comparative pharmacokinetic studies in murine models indicate that 5-methoxy derivatives exhibit 40–60% higher oral bioavailability and a 2.3-fold increase in plasma half-life relative to their non-methoxy counterparts.

The carboxylic acid at the 3-position further augments the molecule’s drug-likeness by introducing a pH-dependent ionizable group. This modification improves aqueous solubility (logP reduction of 1.2–1.8 units) without compromising membrane permeability, as evidenced by Caco-2 monolayer assays showing apparent permeability coefficients (P~app~) > 5 × 10^−6 cm/s. Additionally, the carboxylic acid serves as a hydrogen bond donor/acceptor pair, engaging with conserved lysine or aspartate residues in enzymatic active sites.

Properties

IUPAC Name

5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-2-3-11-8(4-6)7(5-10-11)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQWMXXRZQCCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228863
Record name 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99446-32-9
Record name 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Record name 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Record name 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 5-methoxy-2-nitropyridine with hydrazine hydrate, followed by cyclization and subsequent oxidation to form the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the precursor can be reduced to an amino group during synthesis.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid, while reduction of the nitro group in the precursor would yield 5-amino-2-methoxypyridine.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. Its derivatives have shown promise in developing anti-inflammatory and analgesic drugs. The compound's ability to modulate specific biological pathways makes it a valuable candidate for therapeutic agents targeting various diseases.

Case Study: Anti-Cancer Research
Research has indicated that derivatives of this compound can inhibit certain cancer cell lines. For instance, studies have demonstrated that modifications to the pyrazolo-pyridine structure enhance its efficacy as a kinase inhibitor, which is crucial for cancer treatment .

Neuroscience Research

Neuroprotective Properties
The unique structure of this compound allows it to interact with receptors in the brain, making it relevant for studies on neuroprotection and cognitive enhancement. Its potential to modulate neurotransmitter systems suggests applications in treating neurodegenerative diseases.

Example Application: Cognitive Enhancement
In animal models, compounds derived from this compound have been studied for their effects on memory and learning processes. These studies indicate that the compound may enhance synaptic plasticity, which is vital for cognitive function .

Agricultural Chemistry

Development of Agrochemicals
This compound is being explored for its potential use in developing new agrochemicals aimed at improving crop resistance to pests and diseases. Its efficacy as a biopesticide could lead to more sustainable agricultural practices.

Research Findings: Crop Resistance
Field trials have indicated that formulations containing derivatives of this compound can significantly increase crop yield by reducing pest damage without adversely affecting beneficial insects .

Material Science

Advanced Material Development
The properties of this compound are being investigated for applications in creating advanced materials. Researchers are exploring its use in polymers and coatings that require enhanced durability and functionality.

Case Study: Polymer Coatings
Studies have shown that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability. This advancement opens pathways for developing high-performance materials suitable for various industrial applications .

Biochemical Assays

Role in Enzyme Activity Studies
The compound is utilized in biochemical assays to study enzyme activity and metabolic pathways. Its ability to act as an inhibitor or modulator makes it a valuable tool for understanding cellular processes and disease mechanisms.

Example Application: Enzyme Inhibition
In laboratory settings, this compound has been tested against specific enzymes involved in metabolic disorders, demonstrating its potential as a therapeutic agent by inhibiting enzyme activity linked to disease progression .

Summary Table of Applications

Application Area Description Example Findings
Pharmaceutical DevelopmentKey intermediate for anti-inflammatory and analgesic drugsEffective against cancer cell lines
Neuroscience ResearchModulates brain receptors; potential neuroprotective effectsEnhances cognitive functions in animal models
Agricultural ChemistryDevelopment of biopesticides; improves crop resistanceIncreased crop yield with reduced pest damage
Material ScienceEnhances properties of polymers and coatingsImproved mechanical properties and thermal stability
Biochemical AssaysStudies enzyme activity; provides insights into metabolic pathwaysInhibits enzymes linked to metabolic disorders

Mechanism of Action

The mechanism of action of 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
  • CAS Number : 99446-32-9
  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.17 g/mol
  • Purity : >98% (GLPBIO) , 97% (CymitQuimica) .

Physicochemical Properties :

  • Solubility: Solubility varies with solvent; stock solutions are typically prepared in DMSO or methanol. Heating and sonication improve dissolution .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month .

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The methoxy group at position 5 distinguishes the target compound from analogs with substitutions at positions 2, 6, or 5. Key comparisons include:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications Reference
This compound 99446-32-9 5-OCH₃ 192.17 Anti-tubercular agents, kinase inhibitors
5-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 1352395-23-3 5-Cl, 2-CH₃ 210.62 Higher lipophilicity; potential enhanced target binding
2-Benzyloxy-7-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid N/A 2-OBn, 7-CH₃ 308.32 Melting point 181.1–181.8°C; structural rigidity improves crystallinity
5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid 1352395-28-8 5-OCH₃, 2-CH₃ 206.21 Used in Compound 59 synthesis for tuberculosis treatment
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid N/A Saturated pyridine ring 168.17 Increased conformational flexibility; potential CNS activity

Key Observations :

  • Methoxy vs. Halogen Substitution : The 5-methoxy group (electron-donating) enhances solubility compared to chloro or bromo analogs (electron-withdrawing), which may improve bioavailability .
  • Methyl vs. Benzyloxy Substituents : Methyl groups (e.g., at position 2 or 7) increase melting points and rigidity, whereas benzyloxy groups introduce steric bulk, affecting target interactions .

Solubility and Formulation Challenges

  • The target compound’s carboxylic acid group necessitates polar solvents (e.g., DMSO), whereas esterified analogs (e.g., ethyl 5-bromo-pyrazolo[1,5-a]pyridine-3-carboxylate, CAS 885276-93-7) exhibit improved membrane permeability .

Biological Activity

5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid (5-MPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-MPCA has the molecular formula C₉H₈N₂O₃ and a molecular weight of approximately 192.17 g/mol. Its structure features a methoxy group (-OCH₃) at the 5-position of the pyrazolo ring and a carboxylic acid group (-COOH) at the 3-position of the pyridine ring. These functional groups contribute significantly to its chemical reactivity and biological activity .

Synthesis Methods

Various synthetic routes have been reported for 5-MPCA, including:

  • Cyclization Reactions : One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with formamide.
  • Functional Group Modifications : Modifications to the methoxy and carboxylic acid groups can enhance biological activity or alter pharmacokinetic properties .

Biological Activities

Research indicates that 5-MPCA exhibits several notable biological activities:

1. Anticancer Activity

5-MPCA has been studied for its potential as an anticancer agent. It interacts with various cellular signaling pathways involved in cancer progression. Specifically, it has shown promise in inhibiting kinases that are critical for tumor growth and survival .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways, including the NF-κB signaling pathway. This modulation can lead to reduced inflammation in conditions such as arthritis .

3. Antibacterial Properties

Preliminary studies suggest that 5-MPCA possesses antibacterial activity against various strains of bacteria, making it a candidate for further investigation as an antimicrobial agent .

The mechanisms through which 5-MPCA exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors, modulating their activity to influence cellular processes such as signal transduction and gene expression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits key kinases involved in tumor growth
Anti-inflammatoryModulates NF-κB signaling pathway
AntibacterialExhibits activity against various bacterial strains

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 5-MPCA:

  • Study on Anticancer Activity : A recent study demonstrated that 5-MPCA effectively inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation.
  • Anti-inflammatory Research : In vivo models showed that treatment with 5-MPCA reduced symptoms of inflammation in arthritis models, suggesting its utility as an anti-inflammatory agent.
  • Antimicrobial Efficacy : In vitro tests revealed that 5-MPCA had significant antibacterial activity against drug-resistant strains of bacteria, indicating its potential as a novel antimicrobial therapy .

Q & A

Q. What are the common synthetic strategies for preparing 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?

The compound is typically synthesized via amidation or esterification of pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffolds. For example, 5a–5v derivatives were prepared by reacting pyrazolo[1,5-a]pyridine-3-carboxylic acids with primary amines using HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM) under mild conditions (70% yield) . Improved methods include cycloaddition reactions with ammonium acetate or acetamide in xylene at 140°C, achieving yields up to 56% . Alternative routes involve decarboxylation of intermediates under acidic conditions, though this may lead to unexpected byproducts like nitroso derivatives .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

Structural confirmation relies on 1H NMR , 13C NMR , and mass spectrometry (MS) . For example, substituent-specific shifts in NMR (e.g., methyl groups at 3.3–3.7 ppm for N-methyl derivatives) help distinguish regioisomers . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are essential for verifying functional groups like carboxylic acids (C=O stretch at ~1700 cm⁻¹) . Purity is validated via HPLC or GC (>95% purity criteria) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of analogs?

Decarboxylation side reactions (e.g., nitroso derivative formation) can occur under strongly acidic or high-temperature conditions. To suppress these, maintain reaction temperatures below 80°C and avoid prolonged heating . For amidation, bis(pentafluorophenyl) carbonate (BPC) outperforms traditional activators (e.g., CDI, EEDQ) by reducing side reactions and improving yields (55–87%) . Solvent choice (e.g., DMF for nucleophilic substitutions) and controlled pH during workup (e.g., pH 2 for crystallization) also enhance purity .

Q. How do structural modifications influence the biological activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives?

Substituents on the pyrazolo[1,5-a]pyridine core directly modulate target affinity. For instance:

  • Methoxy groups at position 5 enhance kinase inhibition (e.g., EphB3, VEGFR2) by improving hydrophobic interactions with ATP-binding pockets .
  • Trifluoromethoxyphenyl side chains increase antitubercular activity against drug-resistant strains by disrupting cell wall synthesis .
  • Carboxamide derivatives exhibit improved metabolic stability compared to esters, as shown in pharmacokinetic studies .

Q. How should researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR chemical shifts (e.g., methyl group shifts in nitroso vs. carboxylic acid derivatives) require cross-validation with 2D NMR (COSY, HSQC) and X-ray crystallography . For example, unexpected downfield shifts in N-methyl protons (4.23 ppm vs. typical 3.3–3.7 ppm) in compound 17 were resolved via crystallographic data, confirming a nitroso byproduct instead of the intended carboxylic acid .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substitute labile esters (e.g., ethyl carboxylates) with carboxamides to enhance metabolic stability .
  • Prodrug approaches : Mask carboxylic acids as tert-butyl esters (Boc-protected intermediates) to improve oral bioavailability .
  • Side-chain diversification : Introduce polar groups (e.g., hydroxyl, amine) to balance lipophilicity (LogP <3) and solubility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid

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